![molecular formula C21H19NO2S2 B2912170 3-(Benzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine CAS No. 374545-75-2](/img/structure/B2912170.png)
3-(Benzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine
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Overview
Description
3-(Benzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine is a chemical compound with potential applications in scientific research. It is a thiazolidine derivative that has shown promise in various studies due to its unique properties. In
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine is not fully understood. However, studies have suggested that it may work through multiple pathways. It has been shown to inhibit the NF-κB pathway, which plays a role in inflammation and cancer. It may also work through the JAK/STAT pathway, which is involved in immune response and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 3-(Benzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine can have various biochemical and physiological effects. It has been shown to reduce inflammation in vivo, which can have a positive impact on various diseases such as arthritis and inflammatory bowel disease. Additionally, it has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Benzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine in lab experiments is its potential as a multi-targeted agent. It has been shown to have anti-inflammatory, anticancer, and antiviral properties, making it a versatile compound for various research applications.
However, one limitation is the lack of understanding of its mechanism of action. This can make it difficult to optimize its use in experiments and develop more targeted therapies.
Future Directions
There are several future directions for research on 3-(Benzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine. One area of interest is its potential as an antiviral agent. With the recent COVID-19 pandemic, there is a need for effective antiviral therapies, and this compound may hold promise in this area.
Another future direction is the development of more targeted therapies based on a better understanding of its mechanism of action. This could lead to more effective treatments for various diseases such as cancer and inflammatory disorders.
Conclusion:
3-(Benzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine is a compound with potential applications in various fields of scientific research. Its anti-inflammatory, anticancer, and antiviral properties make it a versatile compound for various research applications. However, its mechanism of action is not fully understood, and further research is needed to optimize its use in experiments and develop more targeted therapies.
Synthesis Methods
The synthesis of 3-(Benzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine involves the reaction between 2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine-4-carboxylic acid and benzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is a white solid that can be purified through recrystallization.
Scientific Research Applications
3-(Benzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vivo.
Another area of research is the compound's potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Additionally, it has been studied for its potential as an antiviral agent, with promising results in inhibiting the replication of certain viruses.
properties
IUPAC Name |
3-(benzenesulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S2/c23-26(24,17-6-2-1-3-7-17)22-13-14-25-21(22)19-12-11-16-10-9-15-5-4-8-18(19)20(15)16/h1-8,11-12,21H,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXXPKSBLJXUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Dihydroacenaphthylen-5-yl)-3-(phenylsulfonyl)thiazolidine |
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